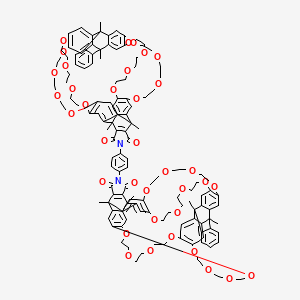

Triptycene-derived bis-macrotricyclic host

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triptycene-derived bis-macrotricyclic hosts are a class of macrocyclic molecules with unique three-dimensional rigid structures. These hosts are based on triptycene, which provides a robust framework for molecular recognition and supramolecular chemistry . Triptycene is a tricyclic aromatic hydrocarbon with three benzene rings fused together, resulting in a cage-like structure.

Métodos De Preparación

Synthetic Routes: Several synthetic routes have been developed to create triptycene-derived bis-macrotricyclic hosts. These routes involve cyclization reactions to form the macrocycles. The specific synthetic methods may vary depending on the desired host structure.

Reaction Conditions: The synthesis typically involves cyclization reactions using appropriate precursors. Reaction conditions may include high temperatures, specific solvents, and catalysts. Detailed protocols can be found in the literature .

Industrial Production: While industrial-scale production methods are less common due to the specialized nature of these hosts, research efforts continue to explore scalable and efficient synthetic routes.

Análisis De Reacciones Químicas

Triptycene-derived bis-macrotricyclic hosts can undergo various chemical reactions:

Complexation: They form stable complexes with guest molecules, such as 1,2-bis(pyridium)ethane, diquat, and 2,7-diazapyrenium salts.

Host-Guest Interactions: These hosts exhibit selective binding to specific guests, driven by non-covalent interactions (e.g., hydrogen bonding, π-π stacking).

Functionalization: Researchers modify the hosts to enhance their properties or tailor their binding capabilities.

Common reagents and conditions depend on the specific reaction and functional groups involved.

Aplicaciones Científicas De Investigación

Triptycene-derived bis-macrotricyclic hosts find applications in various fields:

Supramolecular Chemistry: They serve as building blocks for designing new supramolecular systems with specific structures and properties.

Drug Delivery: Their host-guest properties make them promising candidates for drug delivery vehicles.

Sensor Development: Researchers explore their use in chemical sensors and molecular recognition assays.

Mecanismo De Acción

The mechanism of action involves host-guest interactions. The host’s cavity accommodates guest molecules, influencing their behavior. Specific molecular targets and pathways depend on the guest and the desired application.

Comparación Con Compuestos Similares

Triptycene-derived bis-macrotricyclic hosts stand out due to their rigid and well-defined structures. While other macrocyclic hosts exist (e.g., crown ethers, calixarenes), triptycene-based hosts offer unique binding properties and stability.

Similar Compounds:- Crown ethers: These cyclic polyethers are well-known for their cation-binding properties.

- Calixarenes: Another class of macrocycles with a hydrophobic cavity, often used in host-guest chemistry.

Propiedades

Fórmula molecular |

C138H148N2O36 |

|---|---|

Peso molecular |

2410.6 g/mol |

Nombre IUPAC |

1,18,25,42-tetramethyl-77-[4-(1,18,25,42-tetramethyl-76,78-dioxo-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxa-77-azatridecacyclo[40.32.5.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,79]nonaheptaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75(79)-hexadecaen-77-yl)phenyl]-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxa-77-azatridecacyclo[40.32.5.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,79]nonaheptaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75(79)-hexadecaene-76,78-dione |

InChI |

InChI=1S/C138H148N2O36/c1-131-87-13-9-10-14-88(87)132(2)93-71-109-107(69-91(93)131)161-53-37-145-21-29-153-45-61-169-115-77-99-101(79-117(115)171-63-47-155-31-23-147-39-55-163-109)136(6)102-80-118-116(170-62-46-154-30-22-146-38-54-162-108-70-92(131)94(132)72-110(108)164-56-40-148-24-32-156-48-64-172-118)78-100(102)135(99,5)123-124(136)128(142)139(127(123)141)85-17-19-86(20-18-85)140-129(143)125-126(130(140)144)138(8)105-83-121-119-81-103(105)137(125,7)104-82-120-122(84-106(104)138)176-68-52-160-36-28-152-44-60-168-114-76-98-96(74-112(114)166-58-42-150-26-34-158-50-66-174-120)133(3)89-15-11-12-16-90(89)134(98,4)97-75-113(167-59-43-151-27-35-159-51-67-175-121)111(73-95(97)133)165-57-41-149-25-33-157-49-65-173-119/h9-20,69-84H,21-68H2,1-8H3 |

Clave InChI |

ZTKQPZZNADWVLU-UHFFFAOYSA-N |

SMILES canónico |

CC12C3=CC=CC=C3C4(C5=CC6=C(C=C51)OCCOCCOCCOC7=C(C=C8C(=C7)C9(C1=CC3=C(C=C1C8(C1=C9C(=O)N(C1=O)C1=CC=C(C=C1)N1C(=O)C5=C(C1=O)C1(C7=CC8=C9C=C7C5(C5=CC7=C(C=C51)OCCOCCOCCOC1=C(C=C5C(=C1)C1(C%10=CC=CC=C%10C5(C5=CC(=C(C=C51)OCCOCCOCCO8)OCCOCCOCCO9)C)C)OCCOCCOCCO7)C)C)C)OCCOCCOCCOC1=C(C=C2C4=C1)OCCOCCOCCO3)C)OCCOCCOCCO6)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)

![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)